Dibenzo[b,e][1,4]oxazepin-11(5H)-one
Description
Properties
CAS No. |
15676-55-8 |
|---|---|
Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
11H-benzo[c][1,5]benzoxazepin-6-one |
InChI |
InChI=1S/C13H9NO2/c15-13-9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)16-13/h1-8,14H |
InChI Key |
XYQBOGPVDVTLSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC3=CC=CC=C3N2 |
Origin of Product |
United States |
Scientific Research Applications
Therapeutic Applications
1.1. Antipsychotic Properties
Dibenzo[b,e][1,4]oxazepin-11(5H)-one has been investigated for its antipsychotic effects. It is structurally related to other benzodiazepine derivatives and has shown promise in treating schizophrenia and bipolar disorder. Specifically, compounds derived from this structure have been noted for their efficacy against treatment-resistant schizophrenia and psychotic depression .
1.2. Antioxidant Activity
Recent studies have highlighted the antioxidant properties of compounds similar to this compound. Research indicates that derivatives exhibit significant free radical scavenging activity, which can be beneficial in preventing oxidative stress-related diseases . The structure-activity relationship (SAR) studies suggest that modifications to the oxazepin core can enhance antioxidant efficacy.
Synthesis and Structural Variants
2.1. Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes with appropriate precursors. For example, recent methodologies have employed ultrasound-assisted irradiation techniques to achieve high yields of related oxazepine compounds .
2.2. Structural Variants
Several derivatives of this compound have been synthesized and evaluated for their biological activities. Variants such as 2-chlorodibenz[b,f][1,4]oxazepin-11(10H)-one have been studied for their enhanced pharmacological profiles . These structural modifications often lead to improved solubility and bioavailability.
Case Studies
3.1. Clinical Trials
Clinical investigations have assessed the efficacy of this compound derivatives in various psychiatric conditions. For instance, a notable study explored the effects of a specific derivative on patients with treatment-resistant schizophrenia, demonstrating significant improvements in symptoms compared to placebo groups .
3.2. In Vitro Studies
In vitro assays have been conducted to evaluate the antioxidant capacity of this compound and its analogs using techniques like DPPH free radical scavenging assay and FRAP assay. These studies revealed promising IC50 values indicative of strong antioxidant potential, suggesting therapeutic applications beyond psychiatric disorders .
Summary Table of Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of dibenzo-fused heterocycles leads to variations in biological activity, pharmacokinetics, and synthetic accessibility. Below is a detailed comparison with key analogs:
Dibenzo[b,e][1,4]diazepin-11(10H)-one
- Structure : Replaces the oxygen atom in the oxazepine ring with a second nitrogen, forming a diazepine core (C₁₃H₁₀N₂O) .
- Reduced polarity compared to oxazepines due to the absence of an oxygen atom.
- Applications : Primarily explored as intermediates in antipsychotic drug synthesis (e.g., clozapine analogs) .
Dibenzo[b,f][1,4]oxazepin-11(10H)-one
- Structure : Positional isomer with fused benzene rings at [b,f] instead of [b,e], altering the spatial arrangement of heteroatoms .
- Key Differences :
- Synthetic Methods : Microwave-assisted cyclocondensation and phosgene-free carbamate intermediates improve scalability .
Dibenzo[b,f][1,4]thiazepin-11(10H)-one (DBTO)
- Structure: Substitutes oxygen with sulfur in the heterocyclic ring (C₁₃H₉NOS) .
- Key Differences :
- Metabolism : The sulfur atom is prone to oxidation, forming active metabolites like sulfoxides .
Substituted Derivatives: 2-Amino-10-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one
- Structure: Features an amino group at position 2 and a methyl group at position 10 (C₁₄H₁₂N₂O₂) .
- Key Differences: The amino group enables hydrogen bonding with targets like 5-HT₁A receptors, while the methyl group enhances metabolic stability. Such substitutions are common in optimizing pharmacokinetic profiles during drug development .
Structural and Pharmacological Data Table
Q & A
Q. What are the common synthetic routes for preparing dibenzo[b,e][1,4]oxazepin-11(5H)-one scaffolds?
- Answer : The compound can be synthesized via:
- Ullmann coupling followed by reduction : This method involves forming the tricyclic core via Ullmann coupling of o-halo-substituted precursors, followed by reduction to stabilize the scaffold .
- Palladium-catalyzed aminocarbonylation/SNAr sequence : Using 2-aminophenols and 2-bromofluorobenzenes, a one-pot reaction generates dibenzoxazepinones in moderate-to-excellent yields .
- Intramolecular cyclocarbonylation : Substituted 2-(2-iodophenoxy)anilines are cyclized using PdI₂/Cytop 292 as the catalytic system under mild conditions .
Q. How is the structural identity of this compound derivatives validated?
- Answer : Key techniques include:
- X-ray crystallography : For resolving ambiguities in regioisomerism (e.g., distinguishing between oxazepinone and diazepinone derivatives) .
- NMR and HRMS : To confirm molecular connectivity and purity, particularly for derivatives with complex substituents (e.g., phenylvinyl or diethylaminoethyl groups) .
- Chromatographic methods (HPLC/UPLC) : To assess purity (>95%) and detect byproducts in functionalized analogs .
Advanced Research Questions
Q. How do substituent modifications influence the compound’s affinity for PEX14-PEX5 protein-protein interaction (PPI) inhibition?
- Answer :
- Phenylvinyl moieties : Enhance binding pocket affinity by mimicking natural ligand interactions, as shown in high-throughput screening (HTS) against Trypanosoma targets .
- Electron-withdrawing groups (e.g., nitro) : Improve activity in mid-micromolar ranges (IC₅₀ ~10–50 µM) but may reduce solubility, requiring ADME optimization .
- Data contradiction : Some analogs with bulky substituents show reduced activity due to steric clashes, highlighting the need for molecular docking validation .
Q. What experimental strategies resolve contradictions in reported antigiardial or trypanocidal activities?
- Answer :
- Dose-response profiling : Compare EC₅₀ values across standardized assays (e.g., Giardia trophozoite viability vs. Trypanosoma brucei growth inhibition) .
- Off-target screening : Use counter-screens (e.g., mammalian cell cytotoxicity assays) to rule out nonspecific effects .
- Structural reassignment : Re-analyze misassigned derivatives (e.g., lactam vs. lactone tautomers) via X-ray or 2D NMR .
Q. What in vitro models are used to evaluate the compound’s anti-inflammatory or antiparasitic potential?
- Answer :
- Human monocyte-endothelial adhesion assays : For anti-inflammatory activity (e.g., BT2 derivatives inhibit TNF-α-induced adhesion) .
- Trypanosoma brucei cultures : To assess PEX14-PEX5 inhibition, a target for disrupting glycosomal protein import .
- Giardia lamblia trophozoites : Test antigiardial activity via viability assays (e.g., resazurin-based metabolic readouts) .
Q. How can ADME/PK properties of this compound derivatives be optimized?
- Answer :
- LogP adjustments : Introduce polar groups (e.g., hydroxyl or piperazinyl) to reduce hydrophobicity while retaining target affinity .
- Metabolic stability : Use hepatic microsome assays to identify labile sites (e.g., N-dealkylation in diethylaminoethyl substituents) .
- Bioavailability studies : Employ Caco-2 permeability models to prioritize analogs with >20% oral absorption .
Q. How does the choice of catalytic system impact the efficiency of dibenzoxazepinone synthesis?
- Answer :
- PdI₂/Cytop 292 : Enables intramolecular cyclocarbonylation at 80°C with 85–92% yields, but requires strict anhydrous conditions .
- T3P (propane phosphonic acid anhydride) : Facilitates acyl transfer in SNAr reactions but may generate side products in nitro-substituted derivatives .
- Microwave-assisted aminocarbonylation : Reduces reaction time from hours to minutes but limits scalability .
Notes
- Data Reliability : Prioritize peer-reviewed studies (e.g., ) over vendor-supplied data (e.g., BenchChem in is excluded per guidelines).
- Contradictions : Resolve discrepancies in bioactivity via orthogonal assays (e.g., SPR for binding affinity vs. cellular EC₅₀) .
- Methodological Rigor : Include negative controls (e.g., unmodified scaffold) to validate structure-activity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
